molecular formula C9H13NO B15255467 1-[(Oxiran-2-yl)methyl]cyclopentane-1-carbonitrile

1-[(Oxiran-2-yl)methyl]cyclopentane-1-carbonitrile

Cat. No.: B15255467
M. Wt: 151.21 g/mol
InChI Key: KVWDOITYPVRMBW-UHFFFAOYSA-N
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Description

1-[(Oxiran-2-yl)methyl]cyclopentane-1-carbonitrile is an organic compound with the molecular formula C9H13NO It is characterized by the presence of an oxirane (epoxide) ring attached to a cyclopentane ring, which is further bonded to a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Oxiran-2-yl)methyl]cyclopentane-1-carbonitrile typically involves the reaction of cyclopentane derivatives with epoxide-containing reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(Oxiran-2-yl)methyl]cyclopentane-1-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(Oxiran-2-yl)methyl]cyclopentane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Oxiran-2-yl)methyl]cyclopentane-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. The carbonitrile group can also participate in interactions with various biological molecules, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(Oxiran-2-yl)methyl]cyclopropane-1-carbonitrile
  • 1-[(Oxiran-2-yl)methyl]cyclobutane-1-carbonitrile
  • Methyl 1-[(Oxiran-2-yl)methyl]cyclopentane-1-carboxylate

Uniqueness

Compared to its analogs, it offers a balance of stability and reactivity, making it a valuable compound for various research and industrial purposes .

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1-(oxiran-2-ylmethyl)cyclopentane-1-carbonitrile

InChI

InChI=1S/C9H13NO/c10-7-9(3-1-2-4-9)5-8-6-11-8/h8H,1-6H2

InChI Key

KVWDOITYPVRMBW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CC2CO2)C#N

Origin of Product

United States

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